![molecular formula C20H19ClN2O3 B2814571 6-chloro-7-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one CAS No. 849134-29-8](/img/structure/B2814571.png)
6-chloro-7-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one
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Overview
Description
This compound is a derivative of chromen-2-one, also known as coumarin . Coumarins and their derivatives are very important structural motifs that occur widely in natural products . They have been the focus of numerous research efforts, including the separation and purification of naturally occurring coumarins from a variety of plants as well as artificial synthesis of coumarin compounds with novel structures and properties .
Molecular Structure Analysis
The compound contains a chromen-2-one core, which is a bicyclic structure consisting of a benzene ring fused to a pyrone (a six-membered unsaturated ring containing one oxygen atom). It also has a phenylpiperazine moiety attached to it. Piperazine rings can occasionally provide unexpected improvements in the bioactivity of the compounds .Scientific Research Applications
Serotonin Receptor Agents
The compound has been studied for its affinity for the serotonin 5-HT1A and 5-HT2A receptors . A series of derivatives of the compound containing a piperazine group were designed and synthesized to study their affinity for these receptors . This suggests potential applications in the development of drugs that target these serotonin receptors.
Antidepressants and Mood-Stabilizing Drugs
The compound’s interaction with serotonin receptors suggests potential applications in the development of antidepressants and mood-stabilizing drugs . Serotonin receptors are an important target for a variety of drugs for the treatment of conditions such as anorexia, schizophrenia, psychosis, or depression .
CNS Activity
The compound’s interaction with serotonin receptors also suggests potential applications in the development of drugs that affect CNS (Central Nervous System) activity . This could include drugs for the treatment of various neurological disorders.
Fluorescent Probes
Many coumarin derivatives, including potentially this compound, have application value in fluorescent probes . This is due to the strong fluorescence of their derivatives, which has important application value in fluorescent probes, dyes, and optical materials .
Anticoagulant Activity
Many coumarin derivatives have anticoagulant activity . This suggests that the compound could potentially be used in the development of anticoagulant drugs.
Anti-inflammatory Activity
Many coumarin derivatives also have anti-inflammatory activity . This suggests that the compound could potentially be used in the development of anti-inflammatory drugs.
Antibacterial Activity
Many coumarin derivatives have antibacterial activity . This suggests that the compound could potentially be used in the development of antibacterial drugs.
Anticancer Activity
Many coumarin derivatives have anticancer activity . This suggests that the compound could potentially be used in the development of anticancer drugs.
Mechanism of Action
Target of Action
Similar compounds with a phenylpiperazine moiety have been reported to exhibit inhibitory activity against acetylcholinesterase (ache) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby terminating the signal transmission.
Mode of Action
Compounds with similar structures have been reported to interact with their targets, such as ache, leading to inhibition of the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine, thereby prolonging its action at the synapse.
Biochemical Pathways
By inhibiting ache, the compound could potentially affect cholinergic neurotransmission, which plays a crucial role in memory and cognition .
Result of Action
By inhibiting ache, the compound could potentially enhance cholinergic neurotransmission, which might have implications for cognitive function .
properties
IUPAC Name |
6-chloro-7-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3/c21-17-11-16-14(10-20(25)26-19(16)12-18(17)24)13-22-6-8-23(9-7-22)15-4-2-1-3-5-15/h1-5,10-12,24H,6-9,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYMGLZIANCHQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)OC3=CC(=C(C=C23)Cl)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-7-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one |
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